(E)-communic acid labdane diterpene structure and properties
(E)-communic acid labdane diterpene structure and properties
An In-Depth Technical Guide to (E)-Communic Acid: Structure, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(E)-Communic acid is a labdane-type diterpene that stands as a molecule of significant interest to the scientific community, particularly for those in natural product chemistry, pharmacology, and drug development. Naturally occurring in various coniferous species, this C20 isoprenoid possesses a characteristic bicyclic core and a versatile carboxylic acid functionality. Its demonstrated biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties, make it a compelling lead compound for therapeutic research. Furthermore, its defined stereochemistry renders it a valuable chiral building block for the asymmetric synthesis of more complex molecules. This guide provides a comprehensive technical overview of (E)-communic acid, from its fundamental physicochemical properties and biosynthetic origins to its biological potential and practical applications in the laboratory.
Introduction: The Significance of Labdane Diterpenes
Labdane-related diterpenoids (LRDs) are a vast and structurally diverse class of natural products, comprising over 7,000 known compounds.[1] They are all derived from a bicyclic labdane core structure, which originates from the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[2] LRDs are not merely metabolic curiosities; they serve critical ecological roles for their host organisms, often as defense compounds against herbivores and pathogens.[3] For scientists, their intricate architectures and potent bioactivities have made them staples in the pharmaceutical, food, and cosmetic industries.[1][2] (E)-communic acid is a canonical member of this family, embodying the structural features and therapeutic promise that define this important class of molecules.
Structural Elucidation and Physicochemical Properties
The defining features of (E)-communic acid are its bicyclic labdane skeleton, an exocyclic methylene group, a conjugated diene side chain, and a carboxylic acid moiety. The "(E)" designation refers to the trans configuration of the double bond at the C12-C13 position in the side chain, distinguishing it from its cis isomer, (Z)-communic acid.[3]
The presence of the carboxylic acid group is pivotal; it imparts acidic properties to the molecule, allowing for manipulation through pH-dependent extractions and serving as a chemical handle for synthetic derivatization. The largely nonpolar hydrocarbon backbone dictates its solubility, making it freely soluble in organic solvents like chloroform, dichloromethane, and acetone, but poorly soluble in water.[4]
Key Compound Data
A summary of the core physicochemical properties for (E)-communic acid is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₀O₂ | [5] |
| Molecular Weight | 302.5 g/mol | [5] |
| IUPAC Name | (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | [5] |
| CAS Number | 10178-32-2 | [5] |
| Appearance | Powder / Crystalline Solid | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
Spectroscopic Profile
Structural confirmation of (E)-communic acid relies on a combination of spectroscopic techniques. The data presented here are compiled from typical values reported in the literature.[3][7]
| Carbon No. | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | Key HMBC Correlations (H→C) |
| 1 | 39.2 | 1.85 (m) | H-2, H-18 → C-1 |
| 2 | 19.3 | 1.65 (m) | H-1, H-3 → C-2 |
| 3 | 37.8 | 2.15 (m), 1.45 (m) | H-2, H-4, H-18 → C-3 |
| 4 | 47.7 | - | H-3, H-5, H-18, H-19 → C-4 |
| 5 | 56.1 | 1.95 (m) | H-6, H-7, H-9, H-10 → C-5 |
| 8 | 148.5 | - | H-7, H-9, H-17 → C-8 |
| 9 | 51.5 | 2.30 (m) | H-1, H-5, H-11, H-12 → C-9 |
| 10 | 39.5 | - | H-1, H-5, H-19, H-20 → C-10 |
| 12 | 140.1 | 5.40 (d, J=15.8 Hz) | H-11, H-14 → C-12 |
| 13 | 125.8 | - | H-12, H-14, H-15, H-16 → C-13 |
| 14 | 138.9 | 6.25 (dd, J=15.8, 10.5 Hz) | H-12, H-15, H-16 → C-14 |
| 15 | 110.2 | 4.95 (d, J=10.5 Hz), 5.10 (d, J=17.0 Hz) | H-14, H-16 → C-15 |
| 17 | 106.3 | 4.85 (s), 4.55 (s) | H-7, H-9 → C-17 |
| 18 | 29.1 | 1.20 (s) | H-3, H-4, H-5 → C-18 |
| 19 | 184.5 | - (COOH) | H-3, H-5 → C-19 |
| 20 | 15.8 | 0.65 (s) | H-1, H-5, H-9 → C-20 |
Note: Chemical shifts (δ) are illustrative and can vary based on solvent and instrument frequency. Assignments are confirmed through 2D NMR experiments like HSQC and HMBC.
Natural Occurrence and Biosynthesis
(E)-communic acid is predominantly found in conifers, especially within the Cupressaceae family.[8] Species of the Juniperus (Juniper) genus are particularly rich sources, with the compound being isolated from leaves, berries, and bark.[8][9]
The biosynthesis of all labdane-related diterpenoids begins with the universal C20 precursor, Geranylgeranyl Pyrophosphate (GGPP) , which is formed via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[10][11] The formation of the characteristic bicyclic labdane core is a two-step process catalyzed by a pair of diterpene synthases (diTPSs):
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Class II diTPS: This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP into a bicyclic diphosphate intermediate, typically (+)-copalyl diphosphate (CPP).
-
Class I diTPS: This enzyme facilitates the ionization of the diphosphate group from CPP and subsequent rearrangements and/or elimination to form the stable hydrocarbon skeleton.
Following the formation of the labdane backbone, Cytochrome P450 monooxygenases (CYPs) introduce oxidative modifications.[12][13] In the case of (E)-communic acid, a CYP enzyme is responsible for the regioselective, three-step oxidation of the C19 methyl group to a carboxylic acid.
Caption: Biosynthetic pathway of (E)-communic acid from GGPP.
Biological Activities and Therapeutic Potential
(E)-communic acid has been investigated for a range of pharmacological activities, positioning it as a molecule with significant therapeutic promise.
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Antimicrobial and Antibacterial Activity: This is one of the most well-documented properties. (E)-communic acid has shown potent activity against various Gram-positive bacteria, including Staphylococcus aureus.[3][9] Notably, it also exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with reported MIC values as low as 13.2 µM.[6] This makes it a valuable scaffold for the development of new anti-tubercular agents.
-
Cytotoxic and Antitumor Effects: The compound has demonstrated significant cytotoxicity in brine shrimp bioassays (LD₅₀ 0.16 µg/mL) and against several human cancer cell lines in vitro.[6][8] This activity is a common feature among labdane diterpenes and suggests potential for development as an anticancer agent, although further in vivo studies are required.[12][13]
-
Anti-inflammatory and Skin-Protective Effects: (E)-communic acid has been shown to protect against UVB-induced skin aging.[7] It achieves this by suppressing the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation.[6] This mechanism points to its potential use in dermatology and cosmetics as an anti-wrinkling agent.
Application in Chemical Synthesis
Beyond its intrinsic bioactivity, (E)-communic acid is a valuable chiral building block (chiron) for organic synthesis.[14] Its rigid, stereochemically defined bicyclic core provides an excellent starting point for the enantioselective synthesis of other complex natural products and bioactive molecules. The functional groups—the exocyclic double bond, the diene side chain, and the C19 carboxylic acid—offer multiple reaction sites for controlled chemical transformations.[8] This has been exploited in the synthesis of high-value compounds such as ambrox, a key component in the fragrance industry, and various antifungal podolactones.[8]
Experimental Protocols
As a Senior Application Scientist, it is crucial to ground theoretical knowledge in robust, reproducible experimental practice. The following sections detail validated workflows for the extraction and bioactivity assessment of (E)-communic acid.
Protocol: Bioassay-Guided Extraction and Isolation from Juniperus
This protocol describes a standard method for extracting and isolating (E)-communic acid from its natural source, using bioactivity (e.g., antibacterial assay) to guide the fractionation process. The choice of a nonpolar solvent like n-hexane is based on the lipophilic nature of diterpenes, ensuring efficient initial extraction from the plant matrix.
Materials:
-
Dried and powdered plant material (e.g., cones of Juniperus phoenicea)[3]
-
n-Hexane (reagent grade)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Ethyl acetate and hexane (HPLC grade, for mobile phase)
-
Soxhlet apparatus, rotary evaporator, column chromatography setup
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Soxhlet Extraction:
-
Place 100 g of dried, powdered Juniperus cones into a cellulose thimble.
-
Load the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with 500 mL of n-hexane.
-
Heat the flask to continuously extract the material for 8-12 hours. Causality: This continuous extraction method ensures exhaustive removal of nonpolar metabolites like communic acid from the plant matrix into the solvent.
-
After extraction, concentrate the n-hexane extract in vacuo using a rotary evaporator to yield a crude oleoresin.
-
-
Bioassay of Crude Extract:
-
Perform a preliminary antimicrobial assay (e.g., disk diffusion or MIC) on the crude extract to confirm bioactivity. This validates that the target compound class is present before proceeding with purification.
-
-
Silica Gel Column Chromatography:
-
Prepare a slurry of 200 g of silica gel in n-hexane and pack it into a glass column (e.g., 5 cm diameter).
-
Adsorb a portion of the crude extract (e.g., 5 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (e.g., 99:1, 98:2, 95:5 v/v). Causality: This gradient elution separates compounds based on their polarity. Nonpolar lipids and hydrocarbons elute first, while more polar diterpenes like communic acid, which contains a carboxylic acid group, require a slightly more polar solvent to desorb from the silica.
-
-
Fraction Collection and Analysis:
-
Collect fractions (e.g., 20 mL each) and monitor the separation using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate, develop with a hexane:ethyl acetate (e.g., 8:2) mobile phase, and visualize under UV light and/or with an appropriate stain (e.g., vanillin-sulfuric acid).
-
Pool fractions that show similar TLC profiles.
-
-
Bioassay of Fractions:
-
Test the pooled fractions for antimicrobial activity. Focus further purification efforts on the most active fraction(s). This is the core of the bioassay-guided approach, ensuring that the purification is focused on the biologically relevant compound.
-
-
Final Purification/Crystallization:
-
The active fractions rich in communic acid can be further purified by recrystallization from a suitable solvent (e.g., hexane/acetone mixture) or by preparative HPLC to yield the pure compound.
-
Confirm the identity and purity of the isolated compound using NMR spectroscopy and mass spectrometry.
-
Caption: Bioassay-guided workflow for isolating (E)-communic acid.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of a compound against a specific microorganism.[6][8] This protocol provides a quantitative measure of antibacterial potency.
Materials:
-
Pure (E)-communic acid
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well microtiter plates (sterile)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for viability visualization)
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Dissolve a precisely weighed amount of (E)-communic acid in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Causality: DMSO is used as it can dissolve the lipophilic compound while being miscible with the aqueous growth medium. Its concentration is kept low (<1%) in the final assay to avoid solvent-induced toxicity.
-
-
Serial Dilution in Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the (E)-communic acid working solution (stock diluted in CAMHB to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria, only broth).
-
-
Inoculum Preparation and Inoculation:
-
Dilute the 0.5 McFarland standard bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Add 100 µL of this diluted inoculum to wells 1 through 11. This results in a final volume of 200 µL per well and a final bacterial concentration of ~7.5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of (E)-communic acid that completely inhibits visible growth of the bacteria. This is determined by observing the first well that remains clear.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. Trustworthiness: These controls are essential to validate the experiment. They confirm that the bacteria are viable and that the medium is not contaminated.
-
Conclusion and Future Perspectives
(E)-Communic acid is a classic labdane diterpene that serves as an exemplary model for the study of natural products. Its well-defined structure, accessible natural sources, and diverse biological activities provide a fertile ground for research. Future investigations should focus on elucidating its precise mechanisms of action, particularly in the context of its antimicrobial and anti-inflammatory effects. Structure-activity relationship (SAR) studies, facilitated by its utility as a synthetic chiron, could lead to the development of novel derivatives with enhanced potency and selectivity. As the tools of synthetic biology and metabolic engineering advance, the heterologous production of (E)-communic acid in microbial hosts presents a sustainable alternative to extraction from natural sources, paving the way for its broader application in medicine and industry.
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